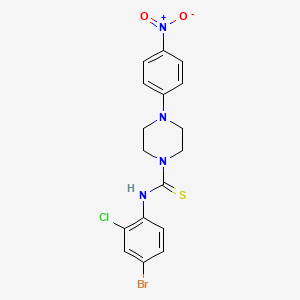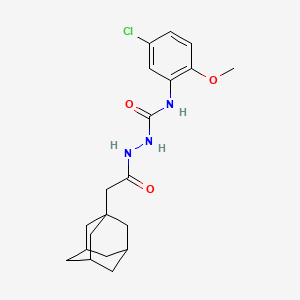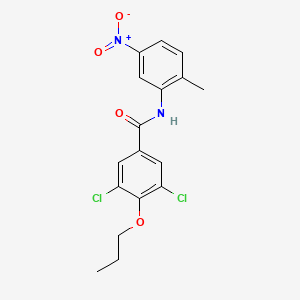![molecular formula C13H13NO4S2 B4116840 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid
Overview
Description
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid, also known as PTSPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTSPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid molecules that are involved in inflammation and pain. 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of pro-inflammatory cytokines and pain mediators.
Biochemical and Physiological Effects:
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo models. Studies have demonstrated that 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of inflammation. Moreover, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been found to enhance the analgesic effects of morphine in animal models of pain. In addition, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of COX-2.
Advantages and Limitations for Lab Experiments
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has promising potential for the development of novel therapies for various diseases, including cancer, inflammation, and pain. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid and on optimizing its pharmacokinetic properties. Moreover, further studies are needed to determine the safety and efficacy of 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid in humans.
Scientific Research Applications
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been found to possess analgesic properties by modulating the activity of opioid receptors in the central nervous system. In addition, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer.
properties
IUPAC Name |
3-phenyl-3-(thiophen-2-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-12(16)9-11(10-5-2-1-3-6-10)14-20(17,18)13-7-4-8-19-13/h1-8,11,14H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLNBHCQGDKOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-[(thiophen-2-ylsulfonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxyphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4116760.png)
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)


![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)